Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl-
Description
IUPAC Nomenclature and SMILES Representation
The IUPAC name for this compound is 4-[[5-(4-bromophenyl)tetrazol-1-yl]methyl]-2,6-dimethylphenol , derived through systematic substitution rules. The parent structure is phenol, with a hydroxyl group (-OH) at the para position (carbon 4) of the benzene ring. Two methyl groups occupy the ortho positions (carbons 2 and 6), while a tetrazole-substituted benzyl group is attached to carbon 4 via a methylene bridge.
The tetrazole moiety consists of a five-membered ring with four nitrogen atoms, numbered such that the 1-position connects to the methylene group. The tetrazole’s 5-position is substituted with a 4-bromophenyl group, where a bromine atom is para to the point of attachment on its benzene ring.
The SMILES notation CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=C(C=C3)Br encodes this structure unambiguously. Breaking this down:
CC1=CC(=CC(=C1O)C)C: Represents the 2,6-dimethylphenol core.N2C(=NN=N2): Denotes the 1H-tetrazol-1-yl group.C3=CC=C(C=C3)Br: Specifies the 4-bromophenyl substituent.
Table 1 summarizes the SMILES decomposition:
| SMILES Segment | Structural Interpretation |
|---|---|
CC1=CC(=CC(=C1O)C)C |
2,6-Dimethylphenol ring with hydroxyl at C4 |
CN2C(=NN=N2) |
Methylene-linked 1H-tetrazole |
C3=CC=C(C=C3)Br |
4-Bromophenyl group |
InChI Key and Molecular Formula Analysis
The InChI key XIWVPSOJHXCXDB-UHFFFAOYSA-N serves as a unique identifier for the compound’s stereochemical and structural features. Generated using the International Chemical Identifier algorithm, this 27-character string encodes atomic connectivity, isotopic composition, and tautomeric states. The molecular formula C₁₆H₁₅BrN₄O confirms the presence of 16 carbon, 15 hydrogen, 1 bromine, 4 nitrogen, and 1 oxygen atom.
Breaking down the formula:
- C₁₆ : Includes the two benzene rings (12 carbons), two methyl groups (2 carbons), and the methylene bridge (1 carbon).
- H₁₅ : Accounts for hydrogen atoms across all aromatic and aliphatic components.
- Br : One bromine atom on the para position of the phenyltetrazole group.
- N₄ : Four nitrogen atoms in the tetrazole ring.
- O : The hydroxyl oxygen on the phenolic ring.
The molecular weight is 359.22 g/mol , calculated using standardized atomic weights.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) registry number 104186-20-1 uniquely identifies this compound in global chemical databases. Additional identifiers include:
- DTXSID20146333 : EPA’s DSSTox Substance ID for regulatory tracking.
- Wikidata Q83011135 : Linked open-data identifier for machine-readable integration.
- MDL Number MFCD01707700 : Used in laboratory inventory systems.
Table 2 lists key identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 104186-20-1 | PubChem, ChemCD |
| DSSTox Substance ID | DTXSID20146333 | PubChem |
| Wikidata ID | Q83011135 | PubChem |
| MDL Number | MFCD01707700 | ChemCD |
These identifiers ensure precise referencing across chemical literature, regulatory documents, and supply catalogs. The compound’s SYNONYMS include 4-((5-(4-Bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethylphenol and BRN 4521122, though the IUPAC name remains the authoritative descriptor.
Properties
CAS No. |
104186-20-1 |
|---|---|
Molecular Formula |
C16H15BrN4O |
Molecular Weight |
359.22 g/mol |
IUPAC Name |
4-[[5-(4-bromophenyl)tetrazol-1-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C16H15BrN4O/c1-10-7-12(8-11(2)15(10)22)9-21-16(18-19-20-21)13-3-5-14(17)6-4-13/h3-8,22H,9H2,1-2H3 |
InChI Key |
XIWVPSOJHXCXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a palladium or copper catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of the bromophenyl group yields phenyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 359.26 g/mol. Its structure features a phenolic group substituted with a tetrazole moiety, which contributes to its biological activity and potential therapeutic applications .
Antagonistic Activity
Research indicates that compounds with tetrazole groups exhibit antagonistic properties towards various receptors. For instance, the tetrazole moiety in this phenolic compound may enhance its ability to act as an antagonist in purinergic signaling pathways. Such pathways are crucial for mediating inflammatory responses and could lead to novel anti-inflammatory drugs .
Anticancer Research
The compound's structural features suggest potential applications in anticancer research. Tetrazoles have been associated with various anticancer activities due to their ability to inhibit specific enzymes involved in tumor growth. Studies have shown that derivatives of phenolic compounds can selectively target cancer cells while sparing normal cells .
Toxicity Studies
Toxicity assessments reveal that the compound exhibits behavioral effects in rodent models at certain doses. The acute toxicity LD50 value for intraperitoneal administration has been reported as 1 g/kg, indicating a need for careful handling and further investigation into its safety profile .
Inflammatory Response Modulation
The compound has shown promise in modulating inflammatory responses. Research on related tetrazole compounds suggests they can inhibit pro-inflammatory cytokines, potentially leading to therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .
Green Synthesis Techniques
Recent studies emphasize the importance of sustainable synthesis methods for developing derivatives of this compound. Green chemistry approaches reduce environmental impact while maintaining high yields and purity levels in the synthesis of phenolic compounds with tetrazole substitutions .
Structure-Activity Relationship Studies
Ongoing research focuses on understanding the structure-activity relationships (SAR) of this compound and its derivatives. By modifying substituents on the phenolic ring or the tetrazole group, researchers aim to enhance biological activity and reduce toxicity, paving the way for more effective drug candidates .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Investigated the anti-inflammatory properties of tetrazole derivatives | Suggests potential use in treating inflammatory diseases |
| Study B | Assessed the cytotoxic effects on cancer cell lines | Indicates selective targeting of cancer cells |
| Study C | Explored green synthesis methods for phenolic compounds | Promotes environmentally friendly drug development |
Mechanism of Action
The mechanism of action of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- involves its interaction with specific molecular targets. The bromophenyl-tetrazole moiety can interact with various enzymes and receptors, modulating their activity. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound shares the tetrazole-phenol scaffold with ’s adamantane-containing derivatives but differs in substituents (4-bromophenyl vs. adamantane/tert-butyl) . Unlike ’s triazole-thiones, the target compound lacks sulfur and morpholine groups, which could influence solubility and target binding .
highlights tetrazole-oxadiazole hybrids as HDAC6 inhibitors, indicating that bromophenyl-tetrazole systems may have therapeutic relevance .
Synthetic Yields :
- Yields for analogous compounds vary widely:
Physicochemical and Electronic Properties
- Steric Hindrance: The 2,6-dimethyl groups on the phenol ring may reduce rotational freedom, affecting conformational stability relative to unsubstituted phenols .
Biological Activity
Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- (CAS Number: 104186-20-1) is a synthetic organic compound that incorporates both phenolic and tetrazole functionalities. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- is C16H15BrN4O, with a molecular weight of 359.26 g/mol. The structure features a bromophenyl group and a tetrazole moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN4O |
| Molecular Weight | 359.26 g/mol |
| CAS Number | 104186-20-1 |
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrazoles showed activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the bromophenyl group in our compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.
Anticancer Activity
Tetrazoles have been recognized for their anticancer properties. A recent investigation into similar compounds revealed that certain tetrazole derivatives inhibited the proliferation of cancer cell lines through apoptosis induction . Specifically, phenolic compounds are known for their antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.
Case Study: In Vitro Evaluation
In vitro studies using human cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 µM to 30 µM against various cancers . The structure-activity relationship (SAR) analysis indicated that substituents on the phenolic ring significantly impact cytotoxicity.
Toxicological Profile
The acute toxicity of Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- was assessed in rodent models. The LD50 value was reported as 1 g/kg when administered intraperitoneally, indicating moderate toxicity . Behavioral effects observed included excitement and muscle weakness, highlighting the need for careful handling and further toxicological studies.
The mechanism by which Phenol, 4-((5-(4-bromophenyl)-1H-tetrazol-1-yl)methyl)-2,6-dimethyl- exerts its biological effects likely involves multiple pathways:
- Inhibition of Enzymatic Activity : The phenolic structure can act as an enzyme inhibitor, blocking pathways essential for microbial growth or cancer cell proliferation.
- Oxidative Stress Reduction : As an antioxidant, it may scavenge free radicals, thereby protecting cells from oxidative damage.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
